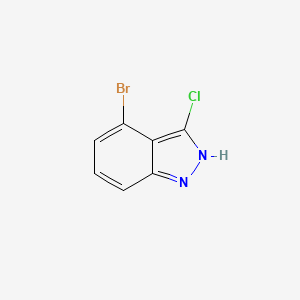

4-bromo-3-chloro-1H-indazole

Description

Indazoles are bicyclic aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and steric properties.

Properties

IUPAC Name |

4-bromo-3-chloro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZIBLSUFZJVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646660 | |

| Record name | 4-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-46-3 | |

| Record name | 4-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-chloro-1H-indazole can be achieved through various methods. One common approach involves the cyclization of substituted hydrazines with ortho-substituted benzonitriles. For instance, a typical synthetic route might involve the reaction of 2-bromo-3-chlorobenzonitrile with hydrazine hydrate under reflux conditions to form the desired indazole ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper acetate can be used to facilitate the cyclization process, and solvents like dimethyl sulfoxide (DMSO) are commonly employed .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted indazole derivatives .

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

4-Bromo-3-chloro-1H-indazole serves as an essential intermediate in synthesizing multiple pharmaceuticals. Its structural properties enable it to inhibit specific cellular pathways, making it a candidate for developing anti-cancer agents and other therapeutic compounds.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound can inhibit enzymes like indoleamine 2,3-dioxygenase (IDO1), which is associated with tumor immune evasion. In vitro studies have shown that these derivatives significantly suppress IDO1 expression in various cancer cell lines.

| Cell Line | Effect | IC50 (µM) |

|---|---|---|

| FaDu | Induction of apoptosis | 7.5 |

| MCF7 | Reduction in cell viability | 8.0 |

| YD-15 | Suppression of IDO1 expression | 6.5 |

Agricultural Chemicals

Use in Agrochemicals

The compound is utilized in formulating effective herbicides and fungicides. Its unique chemical properties enhance crop protection and yield, making it valuable in agricultural research.

Material Science

Development of Advanced Materials

this compound is explored for creating advanced materials, including polymers and coatings. Its chemical properties contribute to improved durability and resistance to environmental factors.

Biochemical Research

Insights into Biological Processes

Researchers employ this compound in studies related to enzyme inhibition and receptor binding. This research provides insights into biological processes and identifies potential therapeutic targets.

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound serves as a standard reference material in various detection techniques. It aids the development of sensitive methods for detecting other compounds.

Summary of Research Findings

Research consistently demonstrates the potential of this compound and its derivatives:

- Anticancer Properties: Effective against various cancer cell lines through mechanisms involving apoptosis and immune modulation.

- Agricultural Applications: Enhances crop protection through effective herbicides and fungicides.

- Material Science: Contributes to the development of durable materials.

- Biochemical Insights: Provides valuable data for understanding enzyme actions and potential drug targets.

- Analytical Applications: Acts as a reference standard for developing sensitive detection methods.

Mechanism of Action

The mechanism of action of 4-bromo-3-chloro-1H-indazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, indazole derivatives are known to inhibit certain kinases, which play a role in cell signaling pathways. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Substituent Effects at the 4-Position of Indazole

A critical study compared six 4-substituted-1H-indazoles to evaluate the impact of substituents on inhibition performance (Table 1) :

| Compound | Substituent (X) | Inhibition Performance | Key Observations |

|---|---|---|---|

| 4-Fluoro-1H-indazole | F | Moderate | Electron-withdrawing effect enhances binding |

| 4-Chloro-1H-indazole | Cl | High | Improved lipophilicity and activity |

| 4-Bromo-1H-indazole | Br | Highest | Increased steric bulk and polarizability |

| 4-Methyl-1H-indazole | CH₃ | Low | Electron-donating group reduces affinity |

| 4-Amino-1H-indazole | NH₂ | Variable | Hydrogen bonding potential alters selectivity |

| 4-Hydroxy-1H-indazole | OH | Moderate | Polar group limits membrane permeability |

Key Insight : The bromo substituent in 4-bromo-1H-indazole outperforms chloro and fluoro analogs in inhibition, likely due to its larger van der Waals radius and enhanced hydrophobic interactions . This trend suggests that 4-bromo-3-chloro-1H-indazole may exhibit synergistic effects from combined halogen substituents.

Halogenation Patterns in Indazole Derivatives

3-Bromo-4-Chloro-6-Methoxy-1H-Indazole (CAS: 887569-99-5)

- Structure : Bromo (C3), chloro (C4), methoxy (C6).

- Properties : Molecular weight 261.50, XLogP3 3.2 (indicating moderate lipophilicity) .

4-Bromo-6-Chloro-3-Iodo-1H-Indazole (CAS: 887568-35-6)

- Structure : Bromo (C4), chloro (C6), iodo (C3).

- Properties : Higher molecular weight (408.41) due to iodine, which may enhance radiative properties for imaging applications .

N1-Substituted Indazoles

3-Bromo-4-Chloro-1-(Phenylmethyl)-1H-Indazole (CAS: 1823240-67-0)

- Structure : N1-benzyl, bromo (C3), chloro (C4).

- Properties : Molecular weight 321.6, with increased hydrophobicity from the benzyl group .

- Comparison : The N1-benzyl group may enhance metabolic stability but reduce aqueous solubility compared to the parent this compound.

7-Bromo-4-Chloro-1-(2,2,2-Trifluoroethyl)-1H-Indazol-3-Amine

- Structure : N1-trifluoroethyl, bromo (C7), chloro (C4), amine (C3).

- Synthesis : Achieved via alkylation of 7-bromo-4-chloro-1H-indazol-3-amine with trifluoroethyl triflate .

Biological Activity

4-Bromo-3-chloro-1H-indazole is a heterocyclic compound that has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the compound's mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant case studies.

Target Interactions

this compound interacts with multiple biological targets, influencing various cellular processes. It has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to altered cellular proliferation and apoptosis. The compound's ability to bind to receptors on cell surfaces also modulates downstream signaling cascades, affecting gene expression and cellular metabolism.

Biochemical Pathways

The compound is known to affect several key biochemical pathways, including the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for cell growth and survival; thus, its inhibition by this compound may promote apoptosis in cancer cells.

Pharmacokinetics

Bioavailability Factors

The pharmacokinetic properties of this compound are influenced by its lipophilicity and water solubility. These factors determine the compound's absorption, distribution, metabolism, and excretion (ADME) within biological systems.

Cellular Effects

The compound exhibits multifaceted effects on various cell types:

- Cancer Cells : In cancer models, this compound has been observed to induce apoptosis by activating pro-apoptotic pathways and inhibiting survival signals. This dual action can significantly reduce tumor cell viability .

- Microbial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties against various pathogens, although specific mechanisms remain under investigation .

Data Table: Biological Activities of this compound

Case Studies

- Anticancer Activity : A study demonstrated that this compound effectively inhibits the growth of various cancer cell lines. The mechanism was linked to its ability to induce apoptosis through the PI3K pathway .

- Antimicrobial Properties : Research indicated that this compound showed promising activity against resistant strains of bacteria. The exact mechanism involves disruption of bacterial membrane integrity and inhibition of key metabolic enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.